1-(2-Bromoethyl)-2-nitro-1H-imidazole
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Overview
Description
1-(2-Bromoethyl)-2-nitro-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a bromoethyl group and a nitro group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-2-nitro-1H-imidazole typically involves the nitration of 1-(2-bromoethyl)imidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the imidazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethyl)-2-nitro-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new imidazole derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, where the imidazole ring may be further functionalized.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the bromoethyl group.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can reduce the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed
Substitution: New imidazole derivatives with different functional groups.
Reduction: 1-(2-Aminoethyl)-2-nitro-1H-imidazole.
Oxidation: Various oxidized imidazole derivatives depending on the reaction conditions.
Scientific Research Applications
1-(2-Bromoethyl)-2-nitro-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-2-nitro-1H-imidazole involves its interaction with biological molecules. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins and DNA. This can lead to the inhibition of enzyme activity or interference with DNA replication and transcription. The nitro group may also contribute to the compound’s reactivity by undergoing reduction to form reactive intermediates that can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromoethyl)-4-nitrobenzene: Similar in structure but with a benzene ring instead of an imidazole ring.
1-(2-Bromoethyl)naphthalene: Contains a naphthalene ring, differing in aromaticity and reactivity.
2-Bromoethyl methyl ether: Similar bromoethyl group but with an ether linkage.
Uniqueness
1-(2-Bromoethyl)-2-nitro-1H-imidazole is unique due to the presence of both a bromoethyl and a nitro group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(2-bromoethyl)-2-nitroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c6-1-3-8-4-2-7-5(8)9(10)11/h2,4H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUAYTPRIZLIPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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